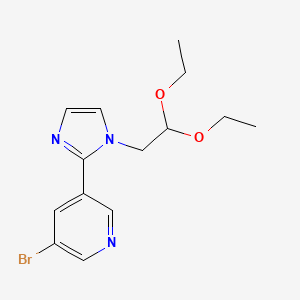
2-(3-Trifluorobenzylidene)-malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Trifluorobenzylidene)-malononitrile, is an organic compound with the molecular formula C10H5F6N. It is characterized by its insolubility in water but solubility in organic solvents such as ethanol, acetone, and chloroform. The compound has a melting point of 155-157°C and a boiling point of 275°C. This compound is used in various fields, including pharmaceuticals, specialty chemicals, and fluorescence-based assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-(3-Trifluorobenzylidene)-malononitrile, is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate, with a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction conditions include a temperature of 60°C and a reaction time of 4 hours, achieving a conversion rate of 67.1% and a selectivity of 97.6% .
Industrial Production Methods
Industrial production of this compound, often involves the use of solid base catalysts such as Ti-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The process is considered green and eco-friendly, with the catalysts being reusable and highly selective .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Trifluorobenzylidene)-malononitrile, undergoes various chemical reactions, including:
Condensation Reactions: The compound is commonly involved in Knoevenagel condensation reactions with aldehydes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano groups.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydride and triethylamine.
Solvents: Organic solvents such as ethanol, acetone, and chloroform are typically used.
Catalysts: Solid base catalysts like Ti-Al-Mg hydrotalcite are often employed.
Major Products
The major products formed from reactions involving this compound, include various benzylidene derivatives and heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-(3-Trifluorobenzylidene)-malononitrile, has a wide range of scientific research applications:
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Specialty Chemicals: The compound is utilized in the production of specialty chemicals and dyes.
Fluorescence-Based Assays: It is employed in fluorescence-based assays for detecting methane and other gases.
Biological Research: The compound is used in studies related to enzyme inhibition and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Trifluorobenzylidene)-malononitrile, involves its interaction with various molecular targets. The compound’s cyano groups act as electron acceptors, making it highly reactive in nucleophilic addition and substitution reactions. The compound can activate aldehydes via Knoevenagel condensation, facilitating the formation of various products .
Comparación Con Compuestos Similares
2-(3-Trifluorobenzylidene)-malononitrile, can be compared with other similar compounds such as:
Benzylidenemalononitrile: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
Malononitrile Dimer:
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione: This compound is used in mass spectrometry and has different applications compared to this compound.
The uniqueness of this compound, lies in its high reactivity due to the presence of the trifluoromethyl group, making it suitable for a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGXCFRBKLIQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190425 |
Source


|
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-90-3 |
Source


|
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














